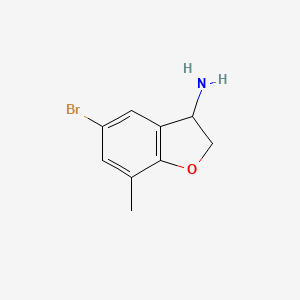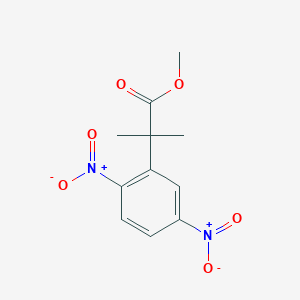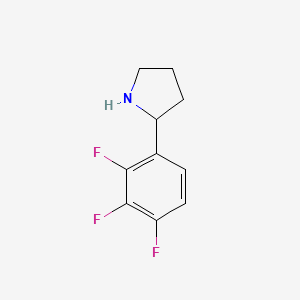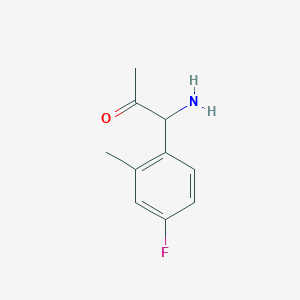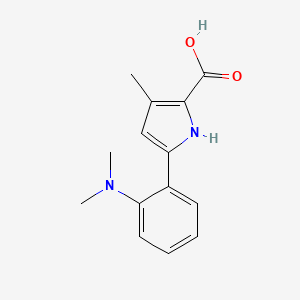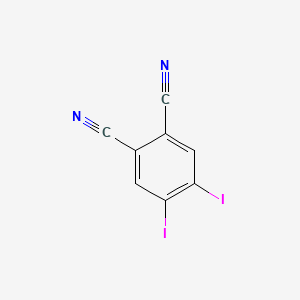
4-(Indolin-6-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Indolin-6-yl)morpholine is a compound that combines the structural features of indoline and morpholine. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. This unique combination imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-6-yl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where an indoline derivative with a leaving group (such as a halide) reacts with morpholine in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Indolin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated indoline derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline or morpholine rings.
Aplicaciones Científicas De Investigación
4-(Indolin-6-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Research has shown potential for this compound derivatives in treating neurological disorders and cancers.
Industry: It is utilized in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Indolin-6-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The indoline moiety can bind to active sites of enzymes, while the morpholine ring can enhance solubility and bioavailability. The pathways involved often include inhibition of signal transduction processes or modulation of receptor activity.
Comparación Con Compuestos Similares
Indoline: Shares the indoline moiety but lacks the morpholine ring, resulting in different chemical and biological properties.
Morpholine: Contains the morpholine ring but lacks the indoline structure, leading to distinct reactivity and applications.
Indole: Similar to indoline but with a fully aromatic ring system, offering different electronic properties and reactivity.
Uniqueness: 4-(Indolin-6-yl)morpholine is unique due to the combination of indoline and morpholine structures, which imparts a balance of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-indol-6-yl)morpholine |
InChI |
InChI=1S/C12H16N2O/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12/h1-2,9,13H,3-8H2 |
Clave InChI |
RWNVMXMUXVGBBO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=CC(=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)


